

# Preclinical Pharmacokinetics of GSK-364735 Sodium: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | GSK-364735 sodium |           |
| Cat. No.:            | B15567219         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

GSK-364735, a novel naphthyridinone, is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase strand transfer (INSTI). By binding to the active site of the integrase enzyme, GSK-364735 prevents the integration of viral DNA into the host cell genome, a critical step in the HIV replication cycle. This document provides a comprehensive overview of the preclinical pharmacokinetic profile of **GSK-364735 sodium** salt in various animal models, offering valuable insights for researchers and drug development professionals. The information presented herein is synthesized from publicly available data and established preclinical methodologies.

### **Mechanism of Action: HIV-1 Integrase Inhibition**

GSK-364735 exerts its antiviral activity by targeting the HIV-1 integrase enzyme. This enzyme facilitates the insertion of the reverse-transcribed viral DNA into the host chromosome through a two-step process: 3'-processing and strand transfer. GSK-364735 specifically inhibits the strand transfer step, effectively blocking the covalent linkage of the viral DNA to the host DNA.





Click to download full resolution via product page

Figure 1: Mechanism of Action of GSK-364735.

#### **Preclinical Pharmacokinetic Profile**

Single-dose pharmacokinetic studies of GSK-364735 have been conducted in male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys. The following tables summarize the key pharmacokinetic parameters following intravenous and oral administration.

#### **Intravenous Administration**

Following a single intravenous bolus dose, GSK-364735 exhibited low to moderate clearance and a moderate volume of distribution across the preclinical species tested.

Table 1: Intravenous Pharmacokinetic Parameters of GSK-364735



| Parameter                                | Rat | Dog  | Monkey |
|------------------------------------------|-----|------|--------|
| Dose (mg/kg)                             | 1   | 0.5  | 0.5    |
| Clearance (CL) (%<br>Hepatic Blood Flow) | 5.8 | 27.8 | 4.6    |
| Volume of Distribution (Vdss) (L/kg)     | 1.2 | 1.1  | 0.8    |
| Terminal Half-Life (t½)                  | 3.9 | 1.5  | 2.1    |

Data presented as free acid equivalents.

#### **Oral Administration**

The oral bioavailability of the potassium salt of GSK-364735, administered in a capsule formulation, was evaluated in fasted animals.

Table 2: Oral Pharmacokinetic Parameters of GSK-364735 Potassium Salt

| Parameter                | Rat | Dog | Monkey |
|--------------------------|-----|-----|--------|
| Dose (mg/kg)             | 5   | 2.5 | 2.5    |
| Cmax (µg/mL)             | 0.3 | 0.8 | 1.2    |
| Tmax (h)                 | 4   | 2   | 2      |
| AUC (μg·h/mL)            | 2.1 | 4.5 | 8.9    |
| Oral Bioavailability (%) | 12  | 43  | 35     |

Data presented as free acid equivalents.

### **Detailed Experimental Protocols**



The following sections outline representative, detailed methodologies for conducting preclinical pharmacokinetic studies of GSK-364735, based on the available information and standard industry practices.

#### **Animal Models and Husbandry**

- Species: Male Sprague-Dawley rats (250-300 g), male beagle dogs (8-12 kg), and male cynomolgus monkeys (3-5 kg).
- Supplier: Charles River Laboratories or other accredited supplier.
- Housing: Animals are housed in environmentally controlled rooms (20-24°C, 40-70% relative humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water, except for fasting periods prior to oral dosing.
- Acclimation: A minimum of a 7-day acclimation period is required before the start of the study.

#### **Drug Formulation and Administration**

A general workflow for the preparation and administration of GSK-364735 is depicted below.





Click to download full resolution via product page

Figure 2: General Experimental Workflow.

 Intravenous Formulation: GSK-364735 sodium is dissolved in a vehicle of DMSO:Solutol:0.05 M N-methylglutamine solution to achieve the target concentration. The



final solution is filtered through a 0.22 µm filter before administration.

- Oral Formulation: The potassium salt of GSK-364735 is mixed with an Avicel/sodium starch glycolate mixture and filled into gelatin capsules.
- Intravenous Administration: A single bolus dose is administered via a surgically implanted catheter in the jugular vein (rats and monkeys) or cephalic vein (dogs) at a volume of 1 mL/kg.
- Oral Administration: Animals are fasted overnight (approximately 12 hours) with free access to water. A single capsule is administered via oral gavage. Food is returned 4 hours postdose.

#### **Blood Sampling and Plasma Collection**

- Blood Collection: Serial blood samples (approximately 0.25 mL for rats, 1 mL for dogs and monkeys) are collected at predose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
- Anticoagulant: Blood samples are collected into tubes containing K2EDTA.
- Plasma Separation: Plasma is separated by centrifugation at approximately 3000 x g for 10 minutes at 4°C and stored at -70°C until analysis.

#### **Bioanalytical Method: LC-MS/MS**

Quantitation of GSK-364735 in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile containing an appropriate internal standard. After vortexing and centrifugation, the supernatant is transferred for analysis.
- Chromatography:
  - LC System: Shimadzu or Waters ACQUITY UPLC system.



- Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 μm,
   2.1 x 50 mm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient elution is used to achieve optimal separation.
- Mass Spectrometry:
  - MS System: A triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S).
  - Ionization: Electrospray ionization (ESI) in positive ion mode.
  - Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for GSK-364735 and the internal standard.
- Data Analysis: Peak areas are integrated, and a calibration curve is constructed using weighted linear regression to determine the concentration of GSK-364735 in the unknown samples.

#### **Pharmacokinetic Data Analysis**

Noncompartmental analysis is performed using WinNonlin Professional software to determine the following pharmacokinetic parameters:

- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC: Area under the plasma concentration-time curve, calculated using the linear trapezoidal rule.
- t½: Terminal elimination half-life.
- CL: Total body clearance.



- Vdss: Volume of distribution at steady state.
- Oral Bioavailability (F%): Calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

#### Conclusion

GSK-364735 demonstrates a preclinical pharmacokinetic profile characterized by low to moderate clearance and moderate oral bioavailability in common preclinical species. These data, in conjunction with its potent in vitro antiviral activity, supported its progression into clinical development. The experimental protocols outlined in this guide provide a framework for conducting similar preclinical pharmacokinetic evaluations for novel antiviral compounds. A thorough understanding of the ADME properties in preclinical models is crucial for predicting human pharmacokinetics and for the successful development of new therapeutic agents.

 To cite this document: BenchChem. [Preclinical Pharmacokinetics of GSK-364735 Sodium: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567219#pharmacokinetics-of-gsk-364735-sodium-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com